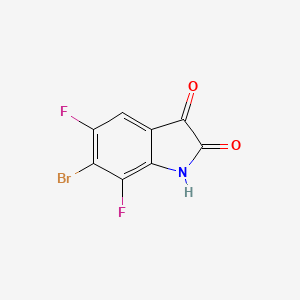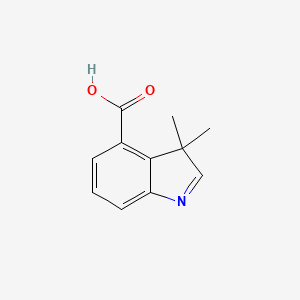
(4-Fluoro-3-morpholinophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Fluoro-3-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-35-7 . It has a molecular weight of 225.03 and its IUPAC name is (4-fluoro-3-morpholinophenyl)boronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-3-morpholinophenyl)boronic acid” can be represented by the InChI Code: 1S/C10H13BFNO3/c12-9-2-1-8 (11 (14)15)7-10 (9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 .Chemical Reactions Analysis
Boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Physical And Chemical Properties Analysis
“(4-Fluoro-3-morpholinophenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“(4-Fluoro-3-morpholinophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . The key interaction of boronic acids with diols allows their utility in various sensing applications .
Biological Labelling
Boronic acids can be used for biological labelling . The interaction of boronic acids with proteins allows their manipulation and cell labelling .
Protein Manipulation and Modification
Boronic acids can be used for protein manipulation and modification . They can interfere in signalling pathways and inhibit enzymes .
Therapeutics Development
Boronic acids are used in the development of therapeutics . They can be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Separation Technologies
Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin .
Safety and Hazards
Zukünftige Richtungen
Boronic acids are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .
Wirkmechanismus
Target of Action
The primary target of (4-Fluoro-3-morpholinophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of (4-Fluoro-3-morpholinophenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of a metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable and environmentally benign, which may influence its action, efficacy, and stability .
Eigenschaften
IUPAC Name |
(4-fluoro-3-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSMQSHSRZQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-morpholinophenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

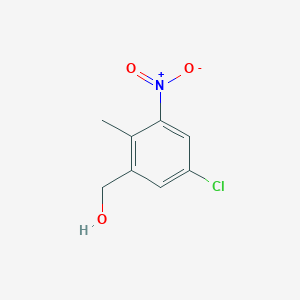
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
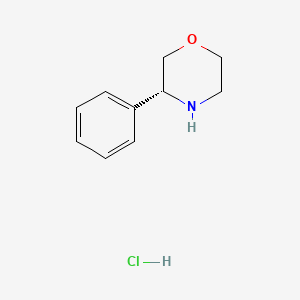
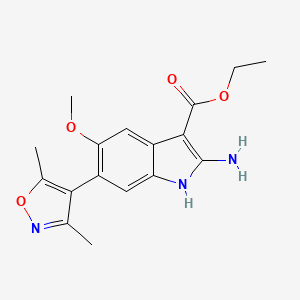

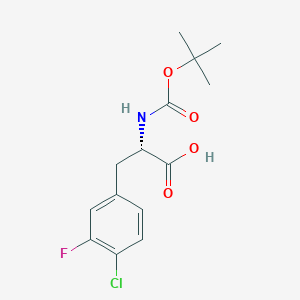
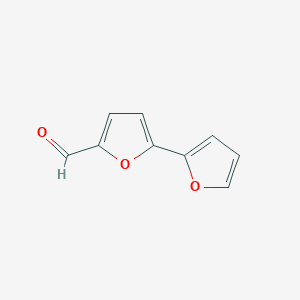
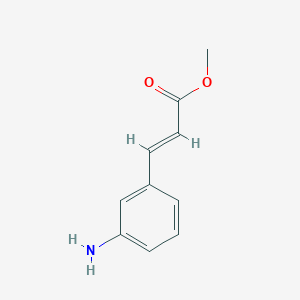
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
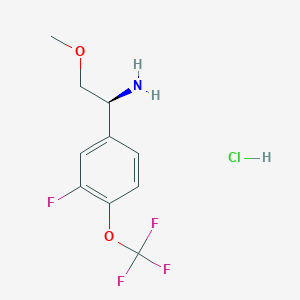

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
